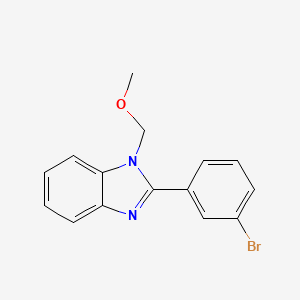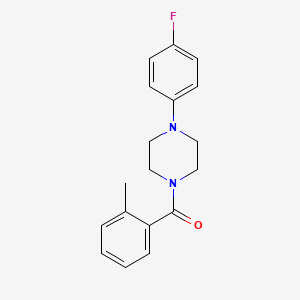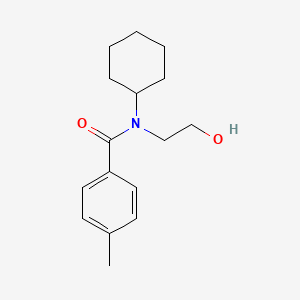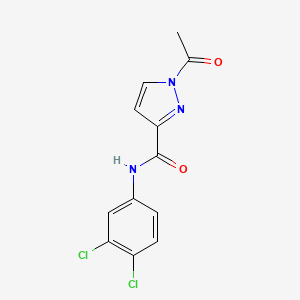
2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazoles. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis.
作用机制
The mechanism of action of 2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inhibiting the activity of tubulin, a protein involved in cell division. This leads to the arrest of cell cycle progression and ultimately, cell death. In addition, 2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole have been extensively studied. The compound has been found to exhibit potent antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This has potential implications for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of 2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole is its potent antitumor activity against a wide range of cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. However, the compound has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous environments. In addition, the compound has poor stability under acidic conditions, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole. One potential area of research is the development of new cancer therapies based on the compound. This could involve the synthesis of analogs with improved solubility and stability properties. Another area of research is the study of the compound's potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This could involve the development of new drugs based on the compound that target acetylcholinesterase inhibition. Finally, the compound could be used as a building block in the synthesis of other biologically active compounds with potential applications in various fields.
合成方法
The synthesis of 2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole can be achieved through various methods. One of the most commonly used methods is the reaction between 3-bromoaniline and 1-(methoxymethyl)-1H-benzimidazole in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified using column chromatography or recrystallization.
科学研究应用
2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. The compound has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 2-(3-bromophenyl)-1-(methoxymethyl)-1H-benzimidazole has been used as a building block in the synthesis of other biologically active compounds.
属性
IUPAC Name |
2-(3-bromophenyl)-1-(methoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-19-10-18-14-8-3-2-7-13(14)17-15(18)11-5-4-6-12(16)9-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJLRKCWOVEZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-1-(methoxymethyl)-1H-1,3-benzodiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl 4-{[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B5688445.png)
![3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-[(3R)-3-pyrrolidinyl]benzamide dihydrochloride](/img/structure/B5688449.png)
![1-({4-methyl-5-[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5688460.png)
![methyl 4-[(benzylsulfonyl)amino]benzoate](/img/structure/B5688463.png)

![N-({1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5688472.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688483.png)
![1-(cyclopropylcarbonyl)-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5688491.png)
![1-[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5688506.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(dimethylamino)-N-methyl-2-(2-methylphenyl)acetamide](/img/structure/B5688507.png)